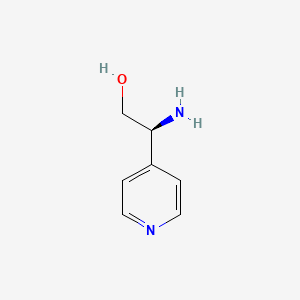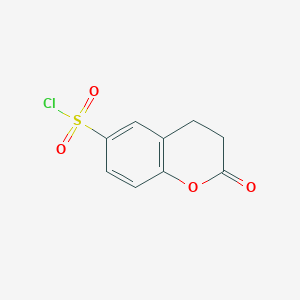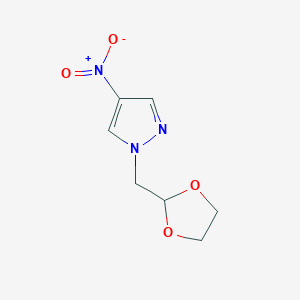![molecular formula C15H17BrN2O4 B6329628 1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate CAS No. 1269449-33-3](/img/structure/B6329628.png)
1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 1269449-33-3 . It has a molecular weight of 369.21 . The compound is colorless to yellow in its physical form .
Molecular Structure Analysis
The InChI code for the compound is1S/C15H17BrN2O4/c1-5-21-13(19)11-8-9-10(16)6-7-17-12(9)18(11)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule. Physical And Chemical Properties Analysis
The compound is colorless to yellow in its physical form . It has a molecular weight of 369.21 . The InChI code for the compound is1S/C15H17BrN2O4/c1-5-21-13(19)11-8-9-10(16)6-7-17-12(9)18(11)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3 .
Scientific Research Applications
Chemical Synthesis and Drug Discovery
Pyrrolopyridine derivatives, akin to "1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate," are frequently utilized as key scaffolds in the synthesis of biologically active compounds. Their unique structure allows for a wide range of chemical modifications, making them valuable for drug discovery efforts. For instance, the pyrrolidine ring, a related structural motif, is widely used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules, offering increased three-dimensional coverage and potential biological activity enhancement (Li Petri et al., 2021).
Supramolecular Chemistry
Calixpyrrole and its derivatives represent another area of interest closely related to pyrrolopyridine compounds. These molecules have been studied for their ability to form supramolecular capsules through self-assembly processes. Such structures have applications in host-guest chemistry, where they can encapsulate molecules, showing potential for drug delivery systems and sensors. The structural analogy between calixarenes and calixpyrroles underscores the versatility of pyrrole-containing scaffolds in creating complex molecular architectures (Ballester, 2011).
Environmental and Materials Science
In environmental and materials science, the study of novel brominated flame retardants, which could theoretically include bromo-substituted pyrrolopyridine derivatives, emphasizes the importance of understanding the occurrence, environmental fate, and potential risks of such compounds. Their application in consumer goods necessitates ongoing research into their safety and environmental impact (Zuiderveen et al., 2020).
properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4-bromopyrrolo[2,3-b]pyridine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c1-5-21-13(19)11-8-9-10(16)6-7-17-12(9)18(11)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYVWLKWMGHGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)

![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)

